1-[Bis(4-fluorophenyl)methyl]piperazine
Overview
Description
1-[Bis(4-fluorophenyl)methyl]piperazine is a chemical compound that has been studied for various applications, including its potential as an antimicrobial agent and its role in the synthesis of pharmaceuticals. The compound features a piperazine core substituted with a bis(4-fluorophenyl)methyl group, which is a structural motif found in several bioactive molecules .
Synthesis Analysis
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives has been explored in several studies. For instance, novel N-alkyl and N-sulfonyl derivatives of this compound were synthesized and characterized by IR and 1H NMR spectroscopy . Another study reported the synthesis of related compounds to investigate their potential as antioxidants through the Mannich reaction . Additionally, the synthesis of metabolites related to 1-[Bis(4-fluorophenyl)methyl]piperazine dihydrochloride, a cerebral vasodilator, was performed to confirm their structures .
Molecular Structure Analysis
The molecular structure of 1-[Bis(4-fluorophenyl)methyl]piperazine and its derivatives has been determined using various techniques. X-ray analysis revealed the crystal and molecular structure of a related compound, showing the piperazine ring adopting a chair conformation and the benzimidazole ring forming a dihedral angle with the fluorophenyl ring . The crystal structure of 1-[Bis(4-fluorophenyl)methyl]piperazine-1,4-diium dimaleate was also determined, highlighting very short intramolecular hydrogen bonds within the maleate anions .
Chemical Reactions Analysis
The chemical reactivity of 1-[Bis(4-fluorophenyl)methyl]piperazine has been utilized in the synthesis of various pharmaceuticals. For example, it served as a key intermediate in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents, through a rhodium-catalyzed hydroformylation reaction . The compound's derivatives have also been tested for their 5-HT2 antagonist activity, indicating their potential use in treating conditions related to serotonin receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives have been evaluated in several studies. For instance, the antimicrobial activity of synthesized derivatives was assessed against various Gram-positive and Gram-negative bacteria, with some compounds showing potent activities . The antioxidant activity of a synthesized derivative was tested, revealing potential as an antioxidant . Additionally, the binding affinity of chiral derivatives for the dopamine transporter was investigated, identifying compounds with high affinity and selectivity, which could be beneficial in treating cocaine abuse .
Scientific Research Applications
Synthesis Applications
Synthesis of Flunarizine and Its Isomers : 1-[Bis(4-fluorophenyl)methyl]piperazine is used in the industrial production of Flunarizine, a calcium channel blocker with vasodilating and antihistamine activities, through condensation reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).
Antimigraine Drug Synthesis : It serves as a starting material in the synthesis of Lomerizine, an antimigraine drug, indicating its importance in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).
Synthesis of Medicinally Important Derivatives : Novel substituted derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and evaluated as antimicrobial agents, showcasing its versatility in medicinal chemistry (Narendra Sharath Chandra et al., 2006).
Biochemical and Pharmacological Studies
Studies on Metabolites : Research into the metabolites of compounds like KB-2796, a cerebral vasodilator, which is a derivative of 1-[bis(4-fluorophenyl)methyl]piperazine, contributes to understanding drug metabolism and biotransformation (Ohtaka, Hori, Iemura, & Yumioka, 1989).
Exploring Binding Characteristics : The binding of derivatives of 1,4-bis((4-((4-heptylpiperazin-1-yl)methyl)-1H-1, 2, 3-triazol-1-yl)methyl)benzene, a piperazine derivative, to bovine serum albumin was investigated, which is crucial for understanding pharmacokinetic mechanisms (Karthikeyan et al., 2015).
Antibacterial and Biofilm Inhibition Studies : Piperazine derivatives, including 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine, have been studied for their antibacterial efficacies and biofilm inhibition activities, highlighting their potential in microbial resistance research (Mekky & Sanad, 2020).
Chemical Properties and Reactions
- Study of Chemical Reactions : Investigations into the Leuckart-Wallach reaction involving 1-[Bis-(4-fluorophenyl)methyl]piperazine provide insights into its chemical reactivity and potential applications in synthetic chemistry (Zhou Ping, 2002).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXIFFYPVGWLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057699 | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methyl]piperazine | |
CAS RN |
27469-60-9 | |
Record name | 1-[Bis(4-fluorophenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27469-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[bis(4-fluorophenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT57UD83SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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